molecular formula C₂₂H₂₇NO₁₁ B1147115 (Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide CAS No. 207512-68-3

(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide

Cat. No. B1147115
CAS RN: 207512-68-3
M. Wt: 481.45
InChI Key:
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Description

The compound “(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide” is a complex organic molecule. It is a derivative of glucopyranose, a cyclic form of glucose, which has been acetylated at the 2,3,4,6 positions . This compound is likely to be used in chiral derivatization, which is a process used in chemistry to modify a molecule to create two mirror-image forms .


Synthesis Analysis

The synthesis of similar compounds typically involves a multistep reaction that eventually leads to a mixture of hemiacetal and the desired product . The desired product can then be isolated in pure form by crystallization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the glucopyranose ring and the acetyl groups. The glucopyranose ring can exist in both alpha and beta forms, and these forms can co-crystallize, leading to a solid solution in which approximately one in four of the molecules in the beta-form is randomly substituted by a molecule of the alpha-anomer .


Chemical Reactions Analysis

This compound, being a derivative of glucopyranose, is likely to participate in reactions typical of carbohydrates. For example, it may react with isothiocyanate for chiral derivatization . It may also participate in 1,3-dipolar cycloaddition reactions, which are commonly used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, the melting point has been reported to be in the range of 114-116 °C . It is also likely to be soluble in common organic solvents due to the presence of the acetyl groups.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The future research directions for this compound could involve exploring its potential applications in chiral derivatization and other areas of organic synthesis. It could also be interesting to study its interactions with biological systems, given its structural similarity to glucose .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1R)-2-amino-2-oxo-1-phenylethoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO11/c1-11(24)29-10-16-18(30-12(2)25)19(31-13(3)26)20(32-14(4)27)22(33-16)34-17(21(23)28)15-8-6-5-7-9-15/h5-9,16-20,22H,10H2,1-4H3,(H2,23,28)/t16-,17-,18-,19+,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHUKFHDDLXBX-MRVGAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858433
Record name (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide

CAS RN

207512-68-3
Record name (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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